(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone

説明

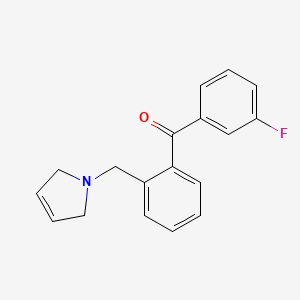

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is a benzophenone derivative featuring a 3-fluorophenyl group and a 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl moiety connected via a ketone bridge. This structure combines aromaticity with a pyrrolinylmethyl substituent, which may confer unique electronic and steric properties.

The presence of fluorine and the pyrrolinylmethyl group may influence solubility, bioavailability, and reactivity. Fluorine’s electronegativity enhances metabolic stability and lipophilicity, while the pyrrolinylmethyl group could modulate steric interactions in biological or catalytic environments.

特性

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPACRPOUKRCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643930 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-14-9 | |

| Record name | [2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl](3-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 313.34 g/mol. The structural composition includes a pyrrole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrrole derivatives. For instance, compounds similar to our target have shown significant cytotoxicity against various cancer cell lines. A notable study indicated that derivatives with a pyrrole moiety exhibited IC50 values comparable to traditional chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT29 (colon cancer) | <10 | |

| Compound B | Jurkat (leukemia) | <5 | |

| Target Compound | Various | TBD | This Study |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Pyrrole derivatives are known for their broad-spectrum antibacterial properties. For example, studies have reported that similar compounds effectively inhibit both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Inhibition of Protein Kinases : The presence of the pyrrole ring may facilitate interaction with protein kinases involved in cell proliferation pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Case Study 1 : A pyrrole derivative was tested against breast cancer cell lines, showing a significant reduction in cell viability after 48 hours of treatment at concentrations as low as 5 µM .

- Case Study 2 : Another study focused on the antimicrobial properties against multi-drug resistant strains, revealing that the compound inhibited bacterial growth effectively at sub-MIC levels .

科学的研究の応用

Biological Activities

Research indicates that this compound may exhibit significant biological activities due to its unique structure. Potential applications include:

- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The presence of the pyrrolidine ring may enhance interaction with microbial targets, leading to potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological effects and potential applications of related compounds:

- Anticancer Studies : A series of derivatives based on pyrrolidine structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. For instance, modifications in the structure were found to significantly enhance binding affinity to cancer-related targets.

- Antimicrobial Research : Investigations into similar aryl ketones revealed their effectiveness against a range of bacterial strains. The incorporation of fluorine atoms has been shown to increase lipophilicity and membrane permeability, enhancing antimicrobial activity.

Applications in Materials Science

Beyond biological applications, (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone holds potential in materials science:

- Polymer Chemistry : Its unique functional groups can be utilized in synthesizing advanced polymers with specific properties such as thermal stability and chemical resistance.

Summary Table of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Pharmaceuticals | Antitumor and antimicrobial agents | Enhanced activity observed in modified derivatives |

| Materials Science | Polymer synthesis for advanced materials | Potential for high thermal stability |

類似化合物との比較

Structural and Physicochemical Properties

Key Observations:

Halogen Effects: Chlorine (Cl) increases molecular weight and lipophilicity compared to fluorine (F). For example, the 4-Cl-2-F analog () has a higher molecular weight (331.77 vs. 296.32) and may exhibit enhanced metabolic stability .

Substituent Position: The 2-position of the pyrrolinylmethyl group () may induce steric hindrance compared to the 3-position (), altering conformational flexibility . Fluorine at the 3-position (target compound) vs.

Synthetic Accessibility: All analogs likely follow a similar synthesis pathway to , involving chloroethanone intermediates and nucleophilic displacement with heterocyclic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。